Cefadroxil sulfoxide is a derivative of cefadroxil, a first-generation cephalosporin antibiotic used primarily to treat bacterial infections. The sulfoxide form is recognized for its enhanced pharmacological properties and stability. This compound is classified under beta-lactam antibiotics, which exert their effects by inhibiting bacterial cell wall synthesis. The structural modification to the sulfoxide form allows for improved bioactivity and potential applications in pharmaceutical formulations.
Cefadroxil sulfoxide is derived from cefadroxil, which is synthesized from 7-aminocephalosporanic acid. The compound's chemical classification falls within the broader category of cephalosporins, specifically under the subclass of beta-lactam antibiotics. It is identified by the Chemical Abstracts Service registry number 182290-77-3, indicating its unique chemical identity in scientific literature and databases.
The synthesis of cefadroxil sulfoxide typically involves the oxidation of cefadroxil using various oxidizing agents. Common methods include:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure the formation of the desired sulfoxide without significant side products. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) are employed to confirm the structure and purity of the synthesized compound .
Cefadroxil sulfoxide possesses a beta-lactam ring characteristic of cephalosporins, with an additional sulfoxide functional group. The molecular formula is CHNOS.
Key structural data includes:
Cefadroxil sulfoxide undergoes various chemical reactions typical for beta-lactams, including hydrolysis and acylation.
The reactivity of cefadroxil sulfoxide is influenced by its electronic structure, which can be analyzed using computational chemistry methods to predict potential reaction pathways and products .
Cefadroxil sulfoxide exerts its antibacterial effect through inhibition of bacterial cell wall synthesis.
Studies indicate that modifications such as those seen in cefadroxil sulfoxide enhance binding affinity to PBPs compared to its parent compound, resulting in improved efficacy against certain bacterial strains .
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into stability under various conditions .
Cefadroxil sulfoxide has several scientific uses:
Cefadroxil Sulfoxide (IUPAC name: (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide) shares cefadroxil’s bicyclic β-lactam core but features a sulfoxide (-S=O) group at the thia-azabicyclo ring system. This oxidation converts sulfur to a chiral sulfoxide center, altering electronic distribution and molecular polarity. Key identifiers include:
Spectroscopic analyses reveal distinct features:
Table 1: Structural and Spectroscopic Identifiers of Cefadroxil Sulfoxide
Property | Value/Characteristic |
---|---|
IUPAC Name | (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5λ⁴-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide |
Molecular Formula | C₁₆H₁₇N₃O₆S |
CAS Number | 182290-77-3 |
Sulfoxide Stretch (FT-IR) | 1,093 cm⁻¹ |
Aqueous Solubility | Higher than cefadroxil due to polarity increase |
The sulfoxide group elevates dipole moments by ~2.5 Debye compared to cefadroxil, confirmed by density functional theory (DFT) calculations. This polarity surge reduces membrane permeability and explains diminished antimicrobial activity [1].
Cefadroxil Sulfoxide forms through two primary pathways:
Degradation kinetics accelerate under:
Table 2: Degradation Conditions and Products of Cefadroxil in Pharmaceuticals
Stress Condition | Primary Degradant | Detection Method | Levels Observed |
---|---|---|---|
Peroxide Exposure | Cefadroxil Sulfoxide | HPLC-MS (RRT 1.29) | >0.10% |
Alkaline Hydrolysis | Δ²-Cefadroxil Isomers | NMR Spectroscopy | Variable |
Glucose Adduction | Cefadroxil-Glucose Adduct | HRMS (m/z 546.2 [M+H]⁺) | ~0.15% |
Isolation involves preparative HPLC followed by structural confirmation via 2D-NMR and high-resolution mass spectrometry (HRMS). The sulfoxide’s emergence necessitates rigorous excipient compatibility testing to minimize accumulation in final products [6].
The presence of Cefadroxil Sulfoxide directly correlates with diminished therapeutic activity. Key stability and efficacy implications include:
Table 3: Stability Kinetics of Cefadroxil Under Sulfoxide-Forming Conditions
Stress Factor | Degradation Rate Constant (k) | Half-Life (t₁/₂) | Antimicrobial Activity Retention |
---|---|---|---|
UV + Riboflavin (pH 7) | 0.042 min⁻¹ | 16.5 min | 42% vs. S. aureus |
UV + Humic Acid (pH 7) | 0.018 min⁻¹ | 38.5 min | 67% vs. S. aureus |
Peroxides (25°C) | 0.008 day⁻¹ | 86.6 days | Not reported |
Microgravity studies (e.g., International Space Station experiments) reveal accelerated decomposition rates for β-lactams generally, suggesting sulfoxide formation could pose greater risks in spaceflight medical kits where temperature and radiation controls are challenging [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1